molecular formula C14H12Cl2N2O B4690142 2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B4690142
M. Wt: 295.2 g/mol
InChI Key: QSOQIOCKYQPRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that plays a crucial role in regulating cellular energy metabolism and is involved in the modulation of various physiological and pathological processes. DPA-714 has gained significant attention in recent years due to its potential applications in the field of scientific research.

Mechanism of Action

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and endothelial cells. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroids and other lipid molecules. TSPO is also involved in the regulation of mitochondrial permeability transition and apoptosis. The binding of this compound to TSPO modulates these functions, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a reduction in inflammation. This compound has also been shown to reduce oxidative stress and apoptosis in various cell types, including neurons and cancer cells.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has several advantages for use in scientific research, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its availability as a radioligand for PET imaging studies. However, this compound also has some limitations, including its low solubility in water, which can limit its use in certain applications, and its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide and TSPO. One area of research is the development of TSPO-targeted therapies for various diseases, including neurodegenerative diseases and cancer. Another area of research is the development of new radioligands for PET imaging studies that can provide more accurate and specific information on TSPO expression in vivo. Finally, research is needed to better understand the role of TSPO in various physiological and pathological processes, including the regulation of mitochondrial function and the modulation of immune responses.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is widely used in scientific research to study the role of TSPO in various physiological and pathological processes, including neurodegenerative diseases, cancer, and inflammation. This compound is used as a radioligand in positron emission tomography (PET) imaging studies to visualize TSPO expression in vivo. This technique has been used to study TSPO expression in various diseases and to evaluate the efficacy of TSPO-targeted therapies.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-2-5-13(17-8-9)18-14(19)7-10-3-4-11(15)12(16)6-10/h2-6,8H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOQIOCKYQPRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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